molecular formula C14H19BrF3N3O2 B1405697 tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1449117-65-0

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1405697
CAS No.: 1449117-65-0
M. Wt: 398.22 g/mol
InChI Key: FULWUZYGUVXZLL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19BrF3N3O2 and its molecular weight is 398.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1449117-65-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H19BrF3N3O2
  • Molecular Weight : 398.22 g/mol
  • Structure : The compound features a piperidine ring substituted with a bromo and trifluoromethyl group on a pyrazole moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and antiparasitic activities.

Antiparasitic Activity

A study highlighted the compound's potential in combating malaria by evaluating its efficacy against Plasmodium falciparum in vitro. The compound demonstrated moderate activity with an effective concentration (EC50) of approximately 0.064 μM, indicating its potential as a lead compound for further development in antimalarial therapies .

Antimicrobial Properties

Research into related pyrazole derivatives has shown promising antimicrobial activity. Although specific data for this compound is limited, the presence of the trifluoromethyl group is often associated with enhanced antibacterial properties .

The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity or interference with critical cellular processes in target organisms. For example, similar compounds have been shown to inhibit ATPase activity in Plasmodium species, disrupting energy metabolism and leading to reduced parasite viability .

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

StudyCompoundActivityEC50
WJM921Antimalarial0.064 μM
Pyrazole DerivativeAntimicrobialVaries

These findings suggest that modifications to the pyrazole structure can significantly influence biological activity. The introduction of polar or electronegative substituents (like trifluoromethyl) may enhance solubility and bioactivity.

Properties

IUPAC Name

tert-butyl 4-[4-bromo-5-(trifluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrF3N3O2/c1-13(2,3)23-12(22)20-6-4-9(5-7-20)21-11(14(16,17)18)10(15)8-19-21/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULWUZYGUVXZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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